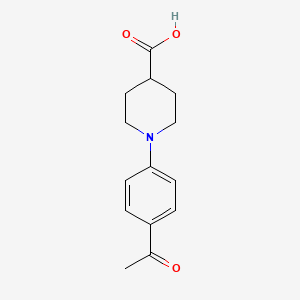
3-(Benzyloxy)-2-thiophenecarboxylic acid
Übersicht
Beschreibung
3-(Benzyloxy)-2-thiophenecarboxylic acid (3-BTA) is a thiophene-based carboxylic acid that has been widely studied for its potential biological activities. This compound has been found to have a wide range of potential applications in both in vivo and in vitro research. It has been studied for its use in the synthesis of various compounds, its mechanism of action, its biological activity, its biochemical and physiological effects, and its pharmacodynamics.
Wissenschaftliche Forschungsanwendungen
Thermochemical Properties
The thermochemical properties of thiophenecarboxylic acids, including 3-thiophenecarboxylic acid, have been investigated. Studies reveal insights into their combustion, sublimation, and formation enthalpies, aiding in understanding their stability and reactivity (Temprado et al., 2002).
Catalytic Applications
Research demonstrates the effective regioselective alkenylation of thiophene-2-carboxylic acids via rhodium/silver-catalyzed oxidative coupling, highlighting their potential in catalytic processes (Iitsuka et al., 2013).
Electrochemical DNA Sensors
Thiophene derivatives have been utilized in the synthesis of electrochemical DNA sensors. These sensors, composed of conductive polymers and oligo-DNA, show specific electrochemical characteristics and biological recognition capabilities, suggesting their application in biosensing technologies (Kang et al., 2004).
Luminescent Properties
Studies on lanthanide coordination compounds using benzyloxy benzoic acid derivatives, including those with thiophene groups, have revealed their influence on luminescent properties. These findings are significant for applications in photoluminescence and materials science (Sivakumar et al., 2010).
Organic Synthesis
Research also encompasses the palladium-catalyzed perarylation of thiophene-carboxylic acids. This process involves C-H bond cleavage and decarboxylation, indicating the compound's role in advanced organic synthesis methods (Nakano et al., 2008).
Synthesis of New Compounds
The synthesis of new compounds involving thiophene-carboxylic acids has been a focus, contributing to the development of materials with potential applications in various fields, including pharmaceuticals and materials science (Jie, 2013).
Antitubercular Agents
Thiophene-3-carboxylic acid derivatives have been evaluated for antitubercular activity. This research suggests their potential as a template for developing anti-tuberculosis drugs (Lu et al., 2014).
Supramolecular Assemblies
Studies on stilbenecarboxylic acids and thiophene-carboxylic acids have led to the development of luminescent supramolecular assemblies. These assemblies show potential for applications in luminescent sensory materials (Osterod et al., 2001).
Metal-Organic Frameworks
Thiophene-based metal-organic frameworks (MOFs) have been explored for environmental applications, including luminescence sensing and pollutant removal, demonstrating the versatility of thiophene derivatives in materials science (Zhao et al., 2017).
Wirkmechanismus
Target of Action
It’s worth noting that benzylic compounds often interact with various enzymes and receptors in the body .
Mode of Action
Benzylic compounds are known to undergo various chemical reactions, including nucleophilic substitution and oxidation . These reactions can lead to changes in the compound’s structure and properties, potentially affecting its interaction with its targets .
Biochemical Pathways
Benzylic compounds are known to participate in various biochemical processes, including the suzuki–miyaura cross-coupling reaction . This reaction involves the formation of carbon-carbon bonds, which is a fundamental process in organic chemistry and biochemistry .
Pharmacokinetics
The properties of benzylic compounds can be influenced by factors such as their chemical structure, the presence of functional groups, and the conditions of the environment .
Result of Action
Benzylic compounds are known to have various biological effects, depending on their specific structures and targets .
Action Environment
The action, efficacy, and stability of 3-(Benzyloxy)-2-thiophenecarboxylic acid can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific conditions of the reaction .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
3-(Benzyloxy)-2-thiophenecarboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes such as oxidoreductases and transferases. The interactions between this compound and these enzymes can lead to changes in the catalytic activity, affecting the overall biochemical pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound may modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in signal transduction pathways. Additionally, this compound can affect the expression of specific genes by interacting with transcription factors or other regulatory proteins, thereby influencing cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. For example, this compound can act as an enzyme inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the catalytic site. This inhibition can result in decreased enzyme activity and subsequent alterations in metabolic pathways . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light or heat, may lead to gradual degradation of this compound . In vitro and in vivo studies have demonstrated that the long-term effects of this compound on cellular function can vary depending on the concentration and duration of exposure. For instance, prolonged exposure to high concentrations of this compound may result in cytotoxic effects, while lower concentrations may have minimal impact on cellular viability .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. Studies have shown that low to moderate doses of this compound can have beneficial effects on certain physiological processes, such as reducing inflammation or modulating immune responses . High doses of this compound may lead to toxic or adverse effects, including hepatotoxicity, nephrotoxicity, or neurotoxicity . These dose-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450 oxidases play a crucial role in the metabolism of this compound, leading to the formation of metabolites that can be further processed or excreted from the body . The metabolic pathways of this compound can influence its pharmacokinetics and overall biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, such as organic anion transporters or ATP-binding cassette transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . The distribution of this compound within tissues can also be affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through various mechanisms . For instance, this compound may contain targeting signals or undergo post-translational modifications that direct it to specific organelles . The localization of this compound within subcellular compartments can influence its interactions with biomolecules and its overall biological activity .
Eigenschaften
IUPAC Name |
3-phenylmethoxythiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3S/c13-12(14)11-10(6-7-16-11)15-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEDDFOWAJIHBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(SC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377596 | |
| Record name | 3-(benzyloxy)-2-thiophenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
186588-88-5 | |
| Record name | 3-(Phenylmethoxy)-2-thiophenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=186588-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(benzyloxy)-2-thiophenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Bicyclo[2.2.1]hept-2-ylethanamine hydrochloride](/img/structure/B1272481.png)

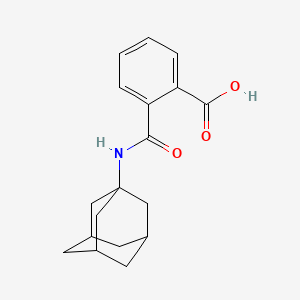
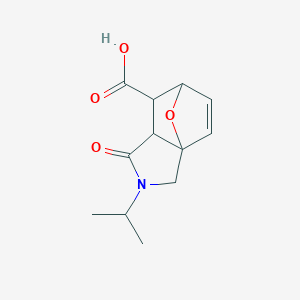
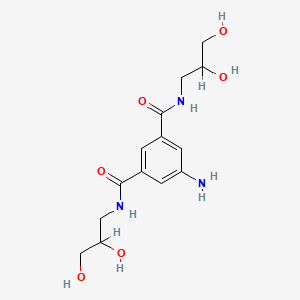
![1-[3-(Acetylsulfanyl)propanoyl]-6-methyl-2-piperidinecarboxylic acid](/img/structure/B1272497.png)
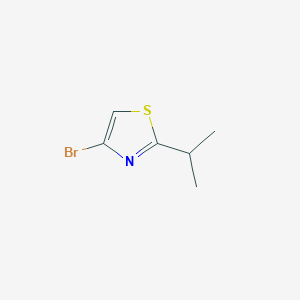
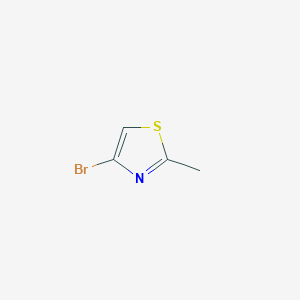
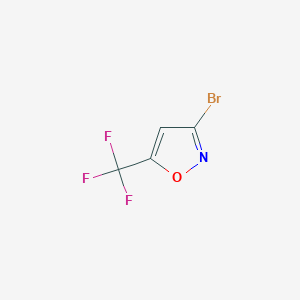
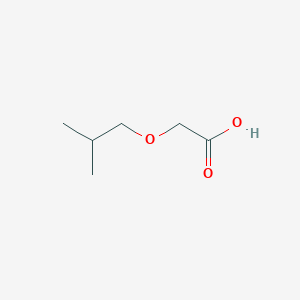


![2,3-Bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]propanenitrile](/img/structure/B1272522.png)
